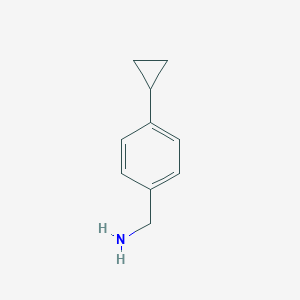

(4-Cyclopropylphenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-cyclopropylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGPNIFDHYUTOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553212 | |

| Record name | 1-(4-Cyclopropylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118184-67-1 | |

| Record name | 4-Cyclopropylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118184-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Cyclopropylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-cyclopropylphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Cyclopropylphenyl Methanamine

Established Synthetic Pathways

Amination-Based Syntheses

Amination-based syntheses are common strategies for the preparation of (4-Cyclopropylphenyl)methanamine, starting from precursors that already contain the 4-cyclopropylphenyl moiety. These methods introduce the amine functionality in a late-stage transformation.

Reductive amination is a widely used and versatile method for the synthesis of amines. wikipedia.orgnih.gov This approach typically involves the reaction of a carbonyl compound, in this case, 4-cyclopropylbenzaldehyde (B1279468), with an amine source, followed by reduction of the in situ-formed imine.

The reaction proceeds via the initial formation of a hemiaminal from the aldehyde and ammonia (B1221849), which then reversibly loses water to form an imine. The imine intermediate is subsequently reduced to the desired primary amine, this compound. A variety of reducing agents can be employed for this transformation. Common choices include sodium borohydride (B1222165), sodium cyanoborohydride, and catalytic hydrogenation. wikipedia.orgorganic-chemistry.org The choice of reducing agent and reaction conditions can be optimized to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts. organic-chemistry.org For instance, using ammonia in large excess can favor the formation of the primary amine.

A general procedure for the reductive amination of 4-cyclopropylbenzaldehyde is outlined in the table below.

| Starting Material | Reagents | Reducing Agent | Solvent | General Conditions | Product |

| 4-Cyclopropylbenzaldehyde | Ammonia (aqueous or gas) | H₂/Catalyst (e.g., Pt/C, Raney Nickel), NaBH₄, NaBH₃CN | Methanol (B129727), Ethanol (B145695), Isopropanol (B130326) | Neutral or weakly acidic pH, room temperature to moderate heat (e.g., 80°C), pressure for hydrogenation (e.g., 2 MPa H₂) researchgate.net | This compound |

This method is attractive due to the commercial availability of 4-cyclopropylbenzaldehyde and the use of common laboratory reagents.

Another synthetic route involves the direct amination of the corresponding precursor alcohol, (4-cyclopropylphenyl)methanol. This transformation can be achieved using various catalytic systems. One such approach is the nickel-catalyzed reductive amination of alcohols. wikipedia.org In this process, the alcohol is first dehydrogenated in situ by the nickel catalyst to form the corresponding aldehyde. This aldehyde then reacts with ammonia to form an imine, which is subsequently reduced by the nickel hydride species generated in the initial step to yield the primary amine. wikipedia.org

| Starting Material | Reagents | Catalyst | Solvent | General Conditions | Product |

| (4-Cyclopropylphenyl)methanol | Ammonia | Nickel-based catalyst | - | Elevated temperature | This compound |

This method offers an alternative to the reductive amination of aldehydes, particularly if the precursor alcohol is more readily available or cost-effective.

The synthesis can also proceed through the nucleophilic substitution of a benzylic halide, such as 4-cyclopropylbenzyl chloride or 4-cyclopropylbenzyl bromide, with an amine source. Ammonia or a protected form of ammonia can be used as the nucleophile. This is a classical method for amine synthesis, though it can sometimes be complicated by over-alkylation, leading to the formation of secondary and tertiary amines as byproducts. To favor mono-alkylation, a large excess of ammonia is typically used.

| Starting Material | Reagents | Solvent | General Conditions | Product | | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Cyclopropylbenzyl halide (Cl, Br) | Ammonia (large excess) | Ethanol, THF | Room temperature or gentle heating | this compound |

Cyclization Reactions

An alternative strategy for constructing the cyclopropyl (B3062369) group itself as part of the synthesis of the target molecule involves cyclization reactions.

The Kulinkovich-de Meijere reaction is a powerful method for the synthesis of cyclopropylamines from amides or nitriles. organic-chemistry.orgorganic-chemistry.orgacsgcipr.org This reaction utilizes a titanium(IV) alkoxide, typically titanium(IV) isopropoxide, and a Grignard reagent to generate a titanacyclopropane intermediate. wikipedia.org This intermediate then reacts with a suitable nitrogen-containing substrate to form the cyclopropylamine.

For the synthesis of this compound, a potential starting material would be a derivative of 4-phenylmethanamine where the cyclopropyl group is formed in the reaction. More directly, a modification of the Kulinkovich reaction, known as the Kulinkovich-Szymoniak reaction, allows for the synthesis of primary cyclopropylamines from nitriles. organic-chemistry.org In this context, the reaction of a suitable nitrile with a Grignard reagent in the presence of a titanium catalyst would be a plausible route.

The general mechanism involves the formation of a titanacyclopropane from the Grignard reagent and the titanium alkoxide. This reactive species then adds to the nitrile group, and subsequent hydrolysis yields the primary amine. organic-chemistry.org

| Substrate Type | Key Reagents | General Mechanism | Potential Precursor for this compound |

| N,N-dialkylcarboxamides | Grignard reagent, Ti(O-i-Pr)₄ | Formation of titanacyclopropane, reaction with amide, cyclization | N,N-dialkyl-4-formylbenzamide (followed by cyclopropanation) |

| Nitriles | Grignard reagent, Ti(O-i-Pr)₄, Lewis Acid | Formation of titanacyclopropane, reaction with nitrile, hydrolysis | 4-Cyanobenzyl derivative (followed by cyclopropanation) |

The Kulinkovich-de Meijere reaction and its derivatives offer a distinct approach where the cyclopropyl ring is constructed during the synthetic sequence, providing flexibility in the choice of starting materials. orgsyn.org

Cross-Coupling Strategies

Cross-coupling reactions have emerged as powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing this compound and related structures, nickel-catalyzed methodologies offer distinct advantages, such as cost-effectiveness and unique reactivity compared to palladium-based systems.

Nickel-Catalyzed Reductive Cross-Coupling

Nickel-catalyzed reductive cross-coupling reactions enable the direct coupling of two electrophilic partners, avoiding the pre-formation of sensitive organometallic reagents. orgsyn.org This approach is particularly relevant for the synthesis of benzylamines from aryl halides.

A notable method involves the nickel-catalyzed aminomethylation of aryl or heteroaryl halides. researchgate.net This protocol utilizes commercially available or easily synthesized carbamate-protected, glycine-derived N-hydroxyphthalimide (NHP) esters as the aminomethyl source. The reaction proceeds efficiently under reductive conditions, coupling the aryl halide with the NHP ester in a decarboxylative manner. researchgate.net This strategy is advantageous due to its operational simplicity and rapid reaction times, typically completing within two hours. researchgate.net

The general mechanism for such cross-electrophile couplings involves the formation of an alkyl radical from the NHP ester, which is then captured by a low-valent nickel species that has undergone oxidative addition with the aryl halide. orgsyn.org Subsequent reductive elimination yields the desired product. The use of a reductant, such as zinc powder, is crucial for turning over the nickel catalyst. orgsyn.org

While a specific example for the synthesis of this compound using this exact method is not prominently documented in peer-reviewed literature, the reaction's broad substrate scope with various aryl halides suggests its applicability. For instance, the coupling of different aryl bromides with glycine-derived NHP esters proceeds in good yields, as illustrated in the table below.

| Aryl Bromide Substrate | Product Yield (%) | Reference |

| 4-Bromobiphenyl | 85 | researchgate.net |

| 4-Bromo-N,N-dimethylaniline | 78 | researchgate.net |

| 3-Bromopyridine | 65 | researchgate.net |

| This table presents representative yields for a nickel-catalyzed aminomethylation of various aryl bromides, demonstrating the potential applicability for the synthesis of this compound. |

Furthermore, nickel-catalyzed cross-electrophile coupling of aryl chlorides with primary alkyl chlorides has been developed, showcasing the ability to engage even less reactive electrophiles. nih.gov The success of these reactions often relies on specific ligands and additives, such as lithium chloride, to promote the reduction of the nickel catalyst. nih.gov

Novel Synthetic Route Development

The development of novel synthetic routes for this compound and its derivatives is driven by the need for greater efficiency, stereocontrol, and access to structural diversity.

Exploration of Asymmetric Synthesis

The parent molecule, this compound, is achiral. Therefore, asymmetric synthesis is not directly applicable to its preparation. However, the exploration of asymmetric synthesis becomes highly relevant for producing chiral derivatives of this compound, which could be of significant interest in drug discovery. For instance, substitution on the benzylic carbon or the cyclopropyl ring can introduce chirality.

Methodologies for the asymmetric synthesis of chiral cyclopropylamines have been reported. One such approach starts from N-sulfinyl α-chloro ketimines, which react with Grignard reagents to yield chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with good diastereoselectivity. nih.gov Subsequent deprotection provides access to the N-unprotected 1-substituted cyclopropylamines. nih.gov Adapting such a strategy could potentially lead to chiral analogs of this compound.

Another avenue involves the asymmetric synthesis of chiral cyclopropane (B1198618) scaffolds through chemoenzymatic methods. rochester.edu These strategies can produce a variety of optically active cyclopropyl ketones, which are versatile intermediates for further functionalization into amines and other derivatives. rochester.edu

Stereoselective Approaches

Stereoselective synthesis would be crucial for controlling the spatial arrangement of atoms in more complex, chiral derivatives of this compound. While direct stereoselective approaches to the achiral parent compound are not relevant, the principles are vital for constructing its analogs with multiple stereocenters.

For example, the diastereoselective formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes can yield enantiomerically enriched cyclopropylamines with three stereogenic carbon atoms. nih.gov This method relies on the generation of a cyclopropene (B1174273) intermediate and a subsequent nucleophilic addition, where the stereochemistry is controlled by the existing chiral center. nih.gov

Furthermore, visible-light-enabled photoredox catalysis has been employed for the stereoselective synthesis of functionalized cyclohexylamine (B46788) derivatives via [4+2] cycloadditions. nih.gov Such modern synthetic strategies, while not directly applied to this compound, highlight the potential for developing highly stereoselective routes to its more complex and potentially bioactive derivatives.

Chemical Reactivity and Derivatization Strategies of 4 Cyclopropylphenyl Methanamine

Amine Group Transformations

The primary amine group is the most reactive site on (4-cyclopropylphenyl)methanamine, readily participating in a variety of nucleophilic and substitution reactions. These transformations are fundamental for introducing diverse functional groups and for building molecular complexity, particularly in the synthesis of compound libraries for drug discovery.

Nucleophilic Reactions

As a primary amine, the nitrogen atom of this compound possesses a lone pair of electrons, rendering it nucleophilic. This allows it to react with a wide range of electrophiles.

Acylation: The amine readily reacts with acylating agents such as acid chlorides and anhydrides to form stable amide derivatives. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. researchgate.net This transformation is crucial in medicinal chemistry as the sulfonamide moiety is a key feature in many therapeutic agents. libretexts.org

| Reaction Type | Electrophile Example | Product Type |

| Acylation | Acetyl chloride | N-((4-cyclopropylphenyl)methyl)acetamide |

| Sulfonylation | Benzenesulfonyl chloride | N-((4-cyclopropylphenyl)methyl)benzenesulfonamide |

Substitution Reactions

Reductive Amination: this compound can undergo N-alkylation via reductive amination. uci.edu This process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. researchgate.netmasterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.netmasterorganicchemistry.com This method is highly efficient for creating substituted amines while avoiding the polyalkylation issues often seen with direct alkylation using alkyl halides. researchgate.net

| Carbonyl Compound | Reducing Agent | Product Type |

| Formaldehyde | Sodium triacetoxyborohydride | N-methyl-(4-cyclopropylphenyl)methanamine |

| Acetone | Sodium cyanoborohydride | N-isopropyl-(4-cyclopropylphenyl)methanamine |

Derivatization for Library Synthesis

The reactivity of the amine group makes this compound an ideal scaffold for combinatorial chemistry and the generation of compound libraries. nih.gov

Urea (B33335) Formation: The synthesis of ureas is a common derivatization strategy. libretexts.org This can be achieved by reacting the amine with isocyanates or by using phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI) to first form a reactive intermediate that then reacts with another amine. nih.govnih.gov These methods allow for the creation of both symmetrical and unsymmetrical ureas.

Amide Library Synthesis: By reacting this compound with a diverse set of carboxylic acids or their activated derivatives (e.g., acid chlorides), large libraries of amides can be rapidly synthesized. This approach is frequently employed in high-throughput screening to identify novel bioactive molecules.

Aromatic Ring Functionalization

The phenyl ring of this compound can undergo electrophilic aromatic substitution, although the reaction conditions must be chosen carefully to avoid side reactions involving the amine group. To control the reaction, the amine is often protected as an amide (e.g., an acetamide) prior to substitution. wikipedia.org

The directing effect of the substituents on the ring dictates the position of the incoming electrophile. The cyclopropyl (B3062369) group is an activating, ortho-, para-director due to its ability to stabilize the intermediate carbocation (arenium ion) through its unique electronic properties. organicchemistrytutor.com The aminomethyl group (-CH₂NH₂) is also activating and ortho-, para-directing. masterorganicchemistry.comwikipedia.org When protected as an N-acyl group (e.g., -CH₂NHCOR), it remains an ortho-, para-director but is less activating. wikipedia.org

Given that both the cyclopropyl and the (protected) aminomethyl groups direct to the ortho and para positions, electrophilic substitution will occur at the positions ortho to these activating groups. The substitution pattern would be a mixture of isomers, with the precise ratio influenced by steric hindrance and the specific reaction conditions. For example, nitration or halogenation would be expected to yield primarily products where the electrophile has added to the positions ortho to the cyclopropyl group and meta to the aminomethyl group, or ortho to the aminomethyl group and meta to the cyclopropyl group. ulethbridge.calibretexts.org

| Reaction | Reagents | Expected Major Products (with protected amine) |

| Bromination | Br₂, FeBr₃ | N-((2-bromo-4-cyclopropylphenyl)methyl)acetamide and N-((3-bromo-4-cyclopropylphenyl)methyl)acetamide |

| Nitration | HNO₃, H₂SO₄ | N-((4-cyclopropyl-2-nitrophenyl)methyl)acetamide and N-((4-cyclopropyl-3-nitrophenyl)methyl)acetamide |

Cyclopropane (B1198618) Ring Reactivity

The cyclopropane ring is a strained three-membered ring that can participate in unique chemical reactions, most notably ring-opening under certain conditions. ulethbridge.ca

Ring-Opening Reactions in Synthesis

While the cyclopropyl group is generally stable, its ring can be opened under acidic conditions, particularly when facilitated by Lewis acids or in the presence of strong electrophiles. ulethbridge.calibretexts.org This reactivity is enhanced by the adjacent phenyl group, which can stabilize the cationic intermediates formed during the ring-opening process.

In the context of arylcyclopropanes, treatment with a Lewis acid like BCl₃ or a Brønsted superacid like triflic acid can induce ring-opening. libretexts.org This process generates a benzylic cation, which is then attacked by a nucleophile. ulethbridge.ca This strategy leads to 1,3-difunctionalized products, where new functional groups are installed at the 1- and 3-positions of the original propane (B168953) chain. ulethbridge.calibretexts.org For instance, the reaction of an arylcyclopropane with a Lewis acid in the presence of an arene nucleophile can result in a 1,3-arylboration product. libretexts.org Similarly, electrochemical methods can achieve a 1,3-dihydroxylation using water as the hydroxyl source.

These ring-opening reactions provide a powerful synthetic route to acyclic compounds with specific 1,3-substitution patterns, which can be valuable intermediates in organic synthesis. ulethbridge.ca

| Reaction Condition | Nucleophile/Reagent | Product Type |

| BCl₃, Arene | Arene | 1,3-diarylpropyl boronic ester |

| Triflic Acid (CF₃SO₃H), Benzene (B151609) | Benzene | 1,3-diphenylpropane derivative |

| Electrochemical Oxidation, H₂O | Water | 1,3-diol |

Advanced Applications in Organic Synthesis

As a Building Block for Complex Molecule Synthesis

The strategic placement of the reactive aminomethyl group and the conformationally rigid cyclopropyl (B3062369) moiety on a phenyl ring makes (4-Cyclopropylphenyl)methanamine a versatile starting material for the synthesis of intricate molecular structures. This allows for its incorporation into a variety of complex frameworks through established synthetic transformations.

Construction of Alkaloids

While direct examples of the incorporation of this compound into alkaloid synthesis are not extensively documented in publicly available literature, the structural elements of this compound are pertinent to the synthesis of alkaloid-inspired molecules. The amine functionality serves as a key handle for the formation of heterocyclic ring systems that are characteristic of many alkaloids. The cyclopropylphenyl group can be envisioned as a unique substituent that imparts specific steric and electronic properties to the final alkaloid-like scaffold, potentially influencing its biological activity and pharmacokinetic profile. The synthesis of diverse alkaloid-inspired compound collections often relies on building blocks that can introduce structural complexity and diversity.

Spirocyclic Systems and Scaffold Assembly

The construction of spirocyclic systems, which contain two rings sharing a single atom, is a significant area of organic synthesis, as these motifs are found in numerous natural products and pharmacologically active compounds. The aminomethyl group of this compound can participate in cyclization reactions to form one of the rings of a spirocyclic system. For instance, it can be derivatized and subsequently undergo intramolecular reactions with a suitably functionalized partner attached to the phenyl ring or another part of the molecule to generate the spirocyclic core. The synthesis of approved drugs containing a spirocycle often involves the assembly of key building blocks that can be cyclized at a later stage. nih.gov

Integration into Diverse Chemical Libraries

The generation of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of vast numbers of compounds for biological activity. This compound is an attractive building block for library synthesis due to its straightforward reactivity and the unique chemical space occupied by the cyclopropylphenyl moiety. Companies specializing in the synthesis of screening compounds and building blocks for drug discovery often utilize such unique amines to generate novel compound collections. enamine.net The primary amine allows for a wide range of derivatization reactions, such as amidation, reductive amination, and urea (B33335) formation, to be performed in a parallel synthesis format, leading to the rapid generation of a large number of distinct molecules.

Contributions to Medicinal Chemistry Scaffolds

In the realm of medicinal chemistry, the structural features of this compound have proven to be advantageous in the design and development of new therapeutic agents. Its incorporation into drug candidates can significantly impact their pharmacological properties.

Design of Bioisosteric Motifs

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a powerful tool in medicinal chemistry to optimize lead compounds. The cyclopropyl group in this compound can serve as a bioisostere for other commonly found groups in drug molecules, such as a tert-butyl group or a phenyl ring. domainex.co.uk This substitution can lead to improvements in metabolic stability, potency, and selectivity, while also potentially reducing off-target effects. The replacement of a planar phenyl ring with a three-dimensional cyclopropyl group can alter the conformational preferences of the molecule, leading to a better fit within the target protein's binding site.

Precursors for Drug Discovery Programs

This compound and its derivatives are valuable precursors in drug discovery programs aimed at various therapeutic targets. For instance, the structurally related (2-phenylcyclopropyl)methylamine core is a key component in the design of selective agonists for the serotonin (B10506) 2C (5-HT2C) receptor, a target for the treatment of central nervous system disorders. Although not a direct starting material, the synthesis of compounds like (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine highlights the importance of the cyclopropyl-methanamine-phenyl motif in achieving desired pharmacological activity.

| Compound Name | Application/Significance |

| This compound | A versatile building block for complex molecule synthesis and a scaffold in medicinal chemistry. |

| (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine | A selective serotonin 2C agonist, demonstrating the utility of the cyclopropyl-methanamine-phenyl motif in drug design. |

Role in Materials Science

The distinct structural features of this compound make it a valuable monomer for creating polymers with tailored properties. The cyclopropyl group, a small, strained ring, can contribute to increased rigidity and higher glass transition temperatures in the resulting polymer chains. This is a sought-after characteristic for high-performance polymers intended for use in demanding environments.

The synthesis of specialty polymers, such as polyamides and polyimides, often involves the reaction of a diamine with a diacid chloride or a dianhydride, respectively. In this context, this compound can be envisioned as a key monofunctional or, if modified to a difunctional derivative, a bifunctional monomer.

The incorporation of the (4-Cyclopropylphenyl)methyl moiety into a polymer backbone is anticipated to enhance thermal stability and mechanical strength. While specific data for polymers derived exclusively from this amine is not yet widely published, related research on aromatic polyamides demonstrates the principle. For instance, the polycondensation of aromatic diamines with aromatic dicarboxylic acids yields polyamides with high glass transition temperatures, often in the range of 283–298°C. researchgate.net The introduction of a cyclopropyl group is expected to further influence these properties.

The general reaction for the formation of a polyamide using a diamine and a diacid chloride is a well-established polycondensation reaction. This process typically occurs at low temperatures in a suitable solvent. researchgate.net Similarly, polyimides are synthesized in a two-step process involving the formation of a poly(amic acid) intermediate, followed by chemical or thermal cyclization. mdpi.com The use of this compound or its derivatives in such reactions would lead to novel polymers with potentially unique solubility and processing characteristics due to the presence of the cyclopropyl group.

In the field of advanced coatings, primary amines are crucial as curing agents for epoxy resins. The amine hydrogen atoms react with the epoxide groups of the resin to form a cross-linked, three-dimensional network, resulting in a hard, durable, and chemically resistant coating. epo.org The reactivity and structure of the amine curing agent significantly influence the final properties of the cured epoxy.

This compound, as a primary amine, can serve as a curing agent for epoxy formulations. While specific patent literature for this exact application is not prevalent, patents for other cycloaliphatic amines highlight their advantages in epoxy systems. google.comgoogle.com Cycloaliphatic amines are known to require higher curing temperatures to achieve full cure but can result in coatings with good mechanical, thermal, and chemical performance. google.com The incorporation of the cyclopropylphenyl group from this compound is hypothesized to contribute to a lower viscosity in the formulation and potentially a lower exotherm during the curing process, which are desirable attributes in coating applications. google.com

Computational and Theoretical Investigations of 4 Cyclopropylphenyl Methanamine

Reaction Mechanism Elucidation

The primary synthetic route to (4-Cyclopropylphenyl)methanamine is through the reductive amination of 4-cyclopropylbenzaldehyde (B1279468). Computational studies and extensive experimental evidence for this class of reaction have elucidated a well-understood mechanism. The process is a cornerstone of amine synthesis due to its efficiency and applicability under various conditions, including green chemistry protocols. wikipedia.org

The reaction proceeds in two principal stages:

Imine Formation: The process begins with the nucleophilic attack of an amine (in this case, ammonia (B1221849) or an ammonia equivalent) on the electrophilic carbonyl carbon of 4-cyclopropylbenzaldehyde. This forms a tetrahedral intermediate known as a hemiaminal. wikipedia.org This step is reversible and typically acid-catalyzed to protonate the carbonyl oxygen, enhancing its electrophilicity. Following its formation, the hemiaminal undergoes a dehydration step, losing a molecule of water to form a C=N double bond, yielding a protonated imine (an iminium ion). masterorganicchemistry.com The removal of water is crucial as it drives the equilibrium towards the imine intermediate. youtube.com

Reduction: The intermediate iminium ion is a key electrophile that is subsequently reduced to the final amine. This reduction is accomplished by a hydride-donating reducing agent. The choice of reducing agent is critical, as it must be selective enough to reduce the iminium ion without significantly reducing the starting aldehyde. masterorganicchemistry.com

This two-stage, one-pot process is highly effective for producing primary, secondary, and tertiary amines.

The optimization of yield and reaction rate for the synthesis of this compound via reductive amination hinges on controlling the reaction conditions and the selection of an appropriate reducing agent. The formation of the imine is favored under weakly acidic conditions (pH 4-5), which are sufficient to catalyze hemiaminal dehydration without causing excessive protonation of the amine nucleophile. masterorganicchemistry.com

The choice of reducing agent is the most critical parameter for optimizing the reaction pathway. Different hydride reagents offer varying levels of reactivity and selectivity. For instance, Sodium borohydride (B1222165) (NaBH₄) is a robust reducing agent but can also reduce the starting aldehyde if conditions are not carefully controlled. Milder, more selective reagents are often preferred. masterorganicchemistry.comacsgcipr.org

Computational modeling can aid in selecting the ideal reducing agent by calculating the activation barriers for the reduction of both the iminium ion and the competing aldehyde. The goal is to find an agent where the energy barrier for iminium reduction is significantly lower than that for aldehyde reduction.

Below is a comparative table of common reducing agents used in reductive amination and their typical characteristics, which would be considered for optimizing the synthesis of this compound.

| Reducing Agent | Typical Solvent(s) | Key Characteristics |

| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol (B145695) | Strong, inexpensive reducing agent. Can reduce aldehydes and ketones, requiring careful pH and temperature control to favor imine reduction. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, THF | Highly selective for reducing iminium ions in the presence of carbonyls at neutral or slightly acidic pH. masterorganicchemistry.com Toxicity of cyanide byproducts is a significant drawback. |

| Sodium Triacetoxyborohydride (B8407120) (STAB) | Dichloromethane (DCM), THF | Mild and selective reagent, particularly effective for weakly basic amines. masterorganicchemistry.com Does not require acidic conditions and is not sensitive to protic solvents. |

| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Methanol | A green chemistry approach using catalysts like Palladium (Pd) or Nickel (Ni). wikipedia.orgyoutube.com It is highly efficient, but catalyst selection can be sensitive to functional groups. |

| 2-Picoline Borane | THF, Protic Solvents | A stable and easy-to-handle alternative to other borohydrides, offering good reproducibility and stability in protic solvents needed for imine formation. acsgcipr.org |

Quantum Chemical Calculations

While specific published quantum chemical calculations for this compound are not widely available, the methodologies provide a powerful framework for theoretical investigation. Such calculations are fundamental to understanding the electronic structure and reactivity of the molecule.

Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting chemical reactivity.

HOMO: For this compound, the HOMO would likely be localized on the amine group and the electron-rich aromatic ring. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity).

LUMO: The LUMO would be associated with the antibonding orbitals of the aromatic system. The energy of the LUMO indicates the molecule's ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

These calculations would typically be performed using Density Functional Theory (DFT) methods, such as B3LYP, paired with a suitable basis set like 6-31G* or larger. The results would provide quantitative values for the orbital energies, allowing for direct comparison with related molecules and prediction of its behavior in chemical reactions.

Transition state (TS) modeling is a computational technique used to map the energy landscape of a chemical reaction, identifying the highest energy point along the reaction coordinate—the transition state. For the reductive amination synthesis of this compound, TS modeling could be used to:

Calculate Activation Energies: Determine the energy barriers for both the formation of the imine intermediate and its subsequent reduction. This would clarify the rate-determining step of the reaction.

Analyze Competing Pathways: Computationally compare the energy barriers for the desired reduction of the iminium ion versus the undesired reduction of the starting 4-cyclopropylbenzaldehyde by a given hydride reagent. This provides a theoretical basis for reagent selectivity.

Visualize Reaction Geometries: Model the three-dimensional structure of the transition states, revealing the precise atomic arrangements during key bond-forming and bond-breaking events.

These calculations provide mechanistic insights that are difficult to obtain through experimental means alone and are invaluable for optimizing reaction conditions.

Structure-Activity Relationship (SAR) Studies via Computational Methods

The this compound moiety is a fragment found in various biologically active compounds. Computational Structure-Activity Relationship (SAR) studies are used to understand how modifications to this and other parts of a molecule affect its biological activity. Methods like 3D-QSAR (Quantitative Structure-Activity Relationship) and 4D-QSAR are employed to build predictive models. These models map the chemical features of a molecule to its pharmacological effect.

For a series of compounds containing the this compound scaffold, a 3D-QSAR study would involve aligning the molecules and calculating steric and electrostatic fields around them. The resulting models generate visual maps that show regions where bulky groups (steric favorability) or specific charges (electrostatic favorability) increase or decrease activity, guiding the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) models rely on numerical parameters, or "molecular descriptors," that encode the physicochemical properties of a molecule. For a compound like this compound, a wide range of descriptors would be calculated to build a robust QSAR model. These descriptors fall into several categories.

The selection of relevant descriptors is a critical step in QSAR modeling. A large pool of descriptors is calculated, and statistical methods are used to select a smaller subset that best correlates with the biological activity, avoiding overfitting.

Below is a table of representative molecular descriptors that would be relevant for a QSAR study of analogs based on the this compound scaffold.

| Descriptor Category | Example Descriptor | Description | Relevance |

| Topological | Wiener Index | A distance-based descriptor that reflects molecular branching and size. | Relates to the overall shape and compactness of the molecule. |

| Topological | Kappa Shape Indices (κ) | Describe different aspects of molecular shape in comparison to linear and branched alkanes. | Quantifies molecular flexibility and complexity, which can influence receptor binding. |

| Electronic | LogP (Octanol/Water Partition Coefficient) | Measures the lipophilicity (hydrophobicity) of the molecule. | Critical for predicting membrane permeability and hydrophobic interactions with a receptor. |

| Electronic | Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. | Predicts hydrogen bonding capacity and is correlated with drug transport properties. |

| Quantum Chemical | HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Describe the molecule's electronic reactivity and ability to participate in charge-transfer interactions. |

| Steric/3D | Molecular Volume/Surface Area | The van der Waals volume or surface area of the molecule. | Relates to how well the molecule fits into a binding pocket (steric hindrance/complementarity). |

Computational Pharmacology and Chemistry

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, have been instrumental in elucidating the therapeutic potential of this compound and its derivatives. These theoretical investigations primarily focus on its role as a potent inhibitor of monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1), both crucial enzymes implicated in neurological disorders and cancer.

Molecular docking studies have been employed to predict the binding affinity and orientation of this compound within the active sites of these enzymes. For instance, derivatives of this compound are evaluated for their inhibitory activity against human recombinant LSD1. nih.govnih.gov The general structure of cyclopropylamine-based inhibitors is considered a key scaffold for targeting LSD1. nih.govnih.gov

In the context of MAO inhibition, computational design has been utilized to enhance the potency and selectivity of related compounds for MAO-B. mdpi.com Inhibition of MAO-B is a therapeutic strategy for managing neurodegenerative conditions like Parkinson's disease. mdpi.comnih.gov Computational analyses help in understanding the interactions between the inhibitor and the enzyme's substrate cavity. mdpi.com For example, molecular docking can reveal how specific functional groups, such as a sulfonamide group on a related inhibitor, interact with residues in the active site. mdpi.com

Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are often conducted alongside docking studies. These computational evaluations help assess the drug-like properties of the compounds, predicting parameters such as blood-brain barrier permeability and potential for metabolism by cytochrome P450 enzymes. frontiersin.org Such computational approaches are vital for prioritizing lead compounds and guiding further experimental studies in drug discovery. frontiersin.orgnih.gov

Below is a table summarizing the types of computational investigations and their focus in the study of this compound and related derivatives.

| Computational Method | Target Enzyme(s) | Focus of Investigation |

| Molecular Docking | LSD1, MAO-B | Prediction of binding affinity, binding orientation, and key intermolecular interactions. nih.govmdpi.com |

| QSAR | MAO-B | Elucidation of structure-activity relationships to guide inhibitor design. mdpi.com |

| ADMET Prediction | N/A | Assessment of drug-likeness, pharmacokinetic properties, and potential toxicity. frontiersin.org |

| Density Functional Theory (DFT) | N/A | Support and validation of drug-like property predictions through quantum mechanics. frontiersin.org |

Advanced Analytical Techniques for Research on 4 Cyclopropylphenyl Methanamine

Spectroscopic Characterization

Spectroscopy is a cornerstone in the structural elucidation of organic molecules like (4-Cyclopropylphenyl)methanamine. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy offer complementary information to confirm the compound's identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic compound. By analyzing the magnetic properties of atomic nuclei, both proton (¹H) and carbon-13 (¹³C) NMR provide a detailed map of the molecule's carbon-hydrogen framework.

For this compound, ¹H NMR spectroscopy would reveal distinct signals corresponding to the different types of protons present. The aromatic protons on the para-substituted benzene (B151609) ring are expected to appear as a characteristic AA'BB' system. The protons of the aminomethyl group (-CH₂) would produce a singlet, while the protons of the cyclopropyl (B3062369) group would show complex multiplets in the upfield region of the spectrum.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would correspond to a distinct signal. The chemical shifts of the aromatic carbons are influenced by the cyclopropyl substituent, while the signals for the benzylic carbon and the cyclopropyl carbons would appear at characteristic positions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on spectral data from structurally similar compounds.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclopropyl-CH | Multiplet | ~15-20 |

| Cyclopropyl-CH₂ | Multiplets | ~8-12 |

| Aromatic C-H | Doublet (AA'BB' system) | ~125-130 |

| Aromatic C-C | Singlet | ~135-145 |

| Benzylic-CH₂ | Singlet | ~45-50 |

| Amine-NH₂ | Broad Singlet | N/A |

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio.

For this compound (C₁₀H₁₃N), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion [M]⁺, which has a calculated monoisotopic mass of 147.1048.

Electron ionization (EI) mass spectrometry would cause the molecule to fragment in a predictable manner, yielding valuable structural information. The "nitrogen rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent for this compound. whitman.edu The most common fragmentation pathway for benzylamines is the cleavage of the carbon-carbon bond adjacent to the phenyl ring (benzylic cleavage). This would result in the formation of a stable cyclopropylbenzyl cation or a related tropylium (B1234903) ion.

Table 2: Predicted Key Mass Fragmentation Data for this compound (EI-MS) Fragmentation patterns are predicted based on the principles of mass spectrometry.

| m/z Value | Proposed Fragment Ion | Significance |

| 147 | [C₁₀H₁₃N]⁺ | Molecular Ion (M⁺) |

| 146 | [M-H]⁺ | Loss of a hydrogen atom |

| 132 | [M-NH]⁺ | Loss of an amino radical |

| 117 | [C₉H₉]⁺ | Benzylic cleavage, loss of CH₂NH₂ |

| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups present in a molecule and its electronic properties, respectively.

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups. These include N-H stretching vibrations for the primary amine group, C-H stretching for the aromatic and aliphatic (cyclopropyl and methylene) parts, and C=C stretching for the aromatic ring.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on electronic transitions within the molecule. The substituted benzene ring in this compound acts as a chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would be expected to show absorption bands characteristic of a substituted benzene derivative. researchgate.net This usually includes a strong primary absorption band at shorter wavelengths and a weaker, fine-structured secondary band (benzenoid band) at longer wavelengths.

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of compounds. For a compound like this compound, a reversed-phase HPLC method is typically suitable. mdpi.com This involves a non-polar stationary phase (like C18) and a polar mobile phase.

The method allows for the separation of the target compound from impurities, starting materials, and by-products. By comparing the retention time of the analyte to that of a reference standard, the compound can be identified. The area under the chromatographic peak is proportional to the concentration, enabling accurate purity assessment. Method validation according to established guidelines ensures the reliability of the analytical results. mdpi.com

Table 3: Typical HPLC Parameters for Analysis of this compound Conditions are based on standard methods for similar aromatic amines.

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile (B52724) and buffered water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~220 nm or ~265 nm |

| Injection Volume | 10-20 µL |

Gas Chromatography (GC)

Gas chromatography is another cornerstone technique for separating and analyzing volatile compounds. This compound is sufficiently volatile to be analyzed by GC. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Primary amines can sometimes exhibit peak tailing on standard GC columns due to interactions with active sites on the column surface. researchgate.net To mitigate this and improve peak shape and reproducibility, derivatization is often employed. researchgate.netojp.gov This involves converting the polar amine group into a less polar derivative, such as an acetyl or silyl (B83357) derivative, before analysis. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and definitive identification based on the mass spectrum of the eluting compound.

Table 4: Typical GC Parameters for Analysis of this compound Conditions are based on standard methods for volatile amines.

| Parameter | Typical Condition |

| Column | DB-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm) |

| Carrier Gas | Helium at ~1 mL/min |

| Injector Temp. | 250 °C |

| Oven Program | Temperature gradient (e.g., start at 50°C, ramp to 280°C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

LC-MS and GC-MS Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical tools for the identification and quantification of this compound.

LC-MS Analysis:

LC-MS is a preferred method for analyzing this compound due to the compound's polarity and thermal sensitivity. The technique separates the compound from a mixture using high-performance liquid chromatography (HPLC) and then detects and identifies it based on its mass-to-charge ratio using a mass spectrometer.

For compounds like this compound, which are amenable to protonation, electrospray ionization (ESI) is a commonly employed ionization source in the positive ion mode. Tandem mass spectrometry (MS/MS) can provide structural information through the fragmentation of the parent ion. While specific fragmentation data for this compound is not widely published, a general fragmentation pattern for benzylamines would involve the loss of the amine group and fragmentation of the cyclopropyl ring.

A typical LC-MS method for a benzylamine (B48309) derivative might involve a C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and water, often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. acs.org

GC-MS Analysis:

GC-MS is another valuable technique, particularly for assessing the purity and identifying volatile impurities in this compound samples. Due to the primary amine group, derivatization is often employed to improve the chromatographic properties and prevent peak tailing. nih.govoup.com A common derivatization agent is a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group. nist.gov

The resulting TMS derivative of this compound would be more volatile and thermally stable, allowing for effective separation on a non-polar or medium-polarity capillary column, such as one coated with a phenyl-polysiloxane stationary phase. The electron ionization (EI) mass spectrum would then provide a characteristic fragmentation pattern for identification.

| Technique | Typical Column | Mobile/Carrier Gas | Detector | Key Application |

| LC-MS | C18 Reversed-Phase | Acetonitrile/Water Gradient | Mass Spectrometer (ESI) | Quantification and identification in complex matrices |

| GC-MS | Phenyl-Polysiloxane Capillary | Helium/Hydrogen | Mass Spectrometer (EI) | Purity assessment and volatile impurity profiling |

Method Validation in Chemical Research

For any analytical method to be considered reliable and accurate, it must undergo a rigorous validation process. nih.gov This is particularly crucial in pharmaceutical research and quality control. The key parameters for method validation include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). acs.orgresearchgate.net

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this would involve demonstrating that the analytical signal is solely from the target compound and not from any related substances.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of standards over a defined concentration range.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is measured.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

A hypothetical validation summary for an HPLC method for this compound might look like this:

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (r²) | ≥ 0.995 | 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |

| Precision (RSD) | ≤ 2.0% | < 1.5% |

| LOD | Signal-to-Noise ≥ 3 | 0.1 µg/mL |

| LOQ | Signal-to-Noise ≥ 10 | 0.3 µg/mL |

Stereochemical Analysis

Since this compound does not possess a chiral center in its structure, stereochemical analysis for this specific compound is not applicable. However, if it were used as a precursor in the synthesis of a chiral molecule, the resulting product would require stereochemical analysis.

For analogous chiral benzylamines, chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for separating enantiomers. nih.gov This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used for the resolution of a broad range of chiral compounds, including amines. csfarmacie.czresearchgate.net

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, is critical for achieving optimal separation.

In the context of research involving derivatives of this compound that are chiral, a chiral HPLC method would be developed and validated to determine the enantiomeric purity of the synthesized compounds.

Adherence to Green Chemistry Principles in 4 Cyclopropylphenyl Methanamine Synthesis

Atom Economy Maximization

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.

The atom economy for the synthesis of (4-Cyclopropylphenyl)methanamine can be calculated for its primary synthetic routes. For the reduction of 4-cyclopropylbenzonitrile (B73310), common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (H₂/catalyst). For the reductive amination of 4-cyclopropylbenzaldehyde (B1279468), typical methods involve reaction with ammonia (B1221849) (NH₃) and a reducing agent like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation.

Table 1: Atom Economy of this compound Synthesis Routes

| Synthesis Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Reduction of 4-cyclopropylbenzonitrile with LiAlH₄ | 4-cyclopropylbenzonitrile, LiAlH₄, H₂O | This compound | LiAlO₂, H₂ | < 50% |

| Catalytic Hydrogenation of 4-cyclopropylbenzonitrile | 4-cyclopropylbenzonitrile, H₂ | This compound | None | 100% |

| Reductive Amination of 4-cyclopropylbenzaldehyde with NaBH₄ | 4-cyclopropylbenzaldehyde, NH₃, NaBH₄ | This compound | NaBO₂, H₂O | < 80% |

| Catalytic Reductive Amination of 4-cyclopropylbenzaldehyde | 4-cyclopropylbenzaldehyde, NH₃, H₂ | This compound | H₂O | ~98% |

Note: The atom economy for routes involving stoichiometric reagents like LiAlH₄ and NaBH₄ is significantly lower due to the formation of inorganic byproducts.

Catalytic hydrogenation routes, for both the nitrile and the aldehyde, demonstrate a significantly higher atom economy, approaching 100% in ideal conditions, as all the atoms of the reactants are incorporated into the final product. chem960.com This makes catalytic methods inherently greener from an atom economy perspective.

Waste Prevention and Minimization Strategies

The principle of waste prevention emphasizes avoiding the generation of waste rather than treating it after it has been created. In the synthesis of this compound, waste originates from byproducts, solvents, and purification processes.

Traditional reduction methods, such as using lithium aluminum hydride, generate significant amounts of aluminum salts as waste, which require disposal. commonorganicchemistry.combyjus.com Similarly, the use of stoichiometric borohydride reagents in reductive amination produces borate (B1201080) salts as byproducts. orientjchem.org

Catalytic methods, particularly heterogeneous catalysis, offer a significant advantage in waste prevention. bme.hu The catalyst can often be recovered and reused, minimizing solid waste. Furthermore, catalytic reactions can be more selective, reducing the formation of side products and simplifying purification, which in turn minimizes solvent and energy usage for chromatography or distillation. The industrial production of amines increasingly favors catalytic hydrogenation due to these advantages. researchgate.net

Solvent choice also plays a crucial role. The use of large volumes of volatile organic compounds (VOCs) for reactions and purification contributes to waste and environmental pollution. Strategies to minimize waste include using greener solvents that are recyclable and less hazardous, or developing solvent-free reaction conditions. sigmaaldrich.com

Development of Safer Synthetic Routes

The development of safer synthetic routes focuses on minimizing the use and generation of hazardous substances. This involves considering the toxicity, flammability, and reactivity of all materials used in the process.

The use of lithium aluminum hydride poses significant safety risks due to its high reactivity with water and protic solvents, which can lead to fires and explosions. commonorganicchemistry.combyjus.com Handling of pyrophoric catalysts like Raney Nickel also requires special precautions. orgsyn.org

Safer alternatives are being actively explored. Catalytic transfer hydrogenation, which uses a hydrogen donor like formic acid or isopropanol (B130326) instead of high-pressure hydrogen gas, can mitigate the risks associated with handling flammable gases. wikipedia.org Biocatalytic methods, employing enzymes like amine dehydrogenases or imine reductases, operate under mild conditions (ambient temperature and pressure) in aqueous media, significantly enhancing the safety profile of the synthesis. frontiersin.orgthieme-connect.de

Utilization of Green Solvents and Reaction Media

The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. Many traditional organic solvents are toxic, flammable, and contribute to air pollution.

In the synthesis of this compound, ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are commonly used with LiAlH₄. chemguide.co.uk Reductive aminations may use alcohols like methanol (B129727) or chlorinated solvents. commonorganicchemistry.com These solvents have significant environmental and health concerns.

Green chemistry encourages the use of safer alternatives. Water is an ideal green solvent, and biocatalytic and some chemocatalytic reactions can be performed in aqueous media. researchgate.netias.ac.in Other greener solvent alternatives include 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, and cyclopentyl methyl ether (CPME), which has a lower tendency to form explosive peroxides compared to THF. sigmaaldrich.com The development of solvent-free reaction conditions represents the ultimate goal in this area. rsc.org

Table 2: Comparison of Solvents for this compound Synthesis

| Solvent | Typical Use in Synthesis | Green Chemistry Considerations |

| Diethyl Ether/THF | LiAlH₄ reduction | Highly flammable, peroxide-forming |

| Methanol | Reductive amination | Toxic, flammable |

| Dichloromethane | Reductive amination | Suspected carcinogen, environmental pollutant |

| Water | Biocatalysis, some catalytic reductions | Non-toxic, non-flammable, abundant |

| 2-Methyltetrahydrofuran (2-MeTHF) | Alternative to THF | Bio-derived, less volatile than THF |

| Cyclopentyl Methyl Ether (CPME) | Alternative to THF, MTBE, Dioxane | Lower peroxide formation, hydrophobic |

| Glycerol | Reductive amination | Biodegradable, non-toxic, high boiling point |

Energy Efficiency in Synthesis

Chemical processes should be designed for energy efficiency, with reactions conducted at ambient temperature and pressure whenever possible. The energy requirements for heating, cooling, and separations contribute significantly to the environmental and economic costs of a process.

The synthesis of amines in the chemical industry can be energy-intensive, often requiring high temperatures and pressures, especially in catalytic hydrogenations. researchgate.net For instance, some industrial amine productions operate at 100-250°C and 50-250 bar. researchgate.net The production of ammonia, a key reagent in reductive amination, is also a very energy-intensive process.

Efforts to improve energy efficiency focus on the development of more active catalysts that can operate under milder conditions. Heterogeneous catalysts, for example, can sometimes be used at lower temperatures and pressures compared to traditional methods. bme.hu Biocatalytic methods offer a significant advantage in this regard, as they typically proceed at or near ambient temperature and pressure, drastically reducing the energy input required for the reaction itself. frontiersin.org

Application of Catalytic Methodologies

Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can, in principle, be recycled, thus minimizing waste. The synthesis of this compound benefits significantly from the application of catalytic methodologies.

Homogeneous and Heterogeneous Catalysis

Both homogeneous and heterogeneous catalysts can be employed for the synthesis of this compound.

Homogeneous Catalysis: Homogeneous catalysts, which are in the same phase as the reactants, can offer high selectivity and activity under mild conditions. For reductive amination, iridium-based homogeneous catalysts have shown high efficiency for the synthesis of primary amines from ketones using ammonium (B1175870) formate (B1220265) as both the nitrogen and hydrogen source. nih.gov However, a major drawback of homogeneous catalysts is the difficulty in separating them from the product, which can lead to product contamination and catalyst loss, impacting cost and waste.

Heterogeneous Catalysis: Heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), are highly favored in industrial processes due to their ease of separation and recyclability. bme.hu For the hydrogenation of nitriles like 4-cyclopropylbenzonitrile, various heterogeneous catalysts are used, including Raney Nickel, Raney Cobalt, and supported noble metal catalysts (e.g., Palladium on carbon). bme.huacs.orgrsc.org The choice of catalyst and support can significantly influence the selectivity towards the desired primary amine, minimizing the formation of secondary and tertiary amines. bme.hu Recent research has focused on developing highly selective heterogeneous catalysts, such as phase-controlled cobalt nanoparticles, that can efficiently produce primary amines without the need for ammonia addition, further simplifying the process and improving its green credentials. acs.org

Table 3: Comparison of Catalytic Methodologies

| Catalytic Approach | Catalyst Examples | Advantages | Disadvantages |

| Homogeneous Catalysis | Iridium complexes | High activity and selectivity, mild reaction conditions. nih.gov | Difficult to separate from product, potential for product contamination, catalyst loss. |

| Heterogeneous Catalysis | Raney Ni, Raney Co, Pd/C, Co-fcc/SiO₂ | Easy separation and recycling, suitable for continuous processes, robust. bme.huacs.org | Can require harsher conditions (higher T/P), may have lower selectivity than homogeneous catalysts. |

| Biocatalysis | Amine dehydrogenases, Imine reductases | High selectivity (enantio- and regioselectivity), mild conditions (ambient T/P, aqueous media), biodegradable. frontiersin.orgthieme-connect.de | Limited substrate scope, potential for enzyme inhibition, can be more sensitive to reaction conditions. |

The continuous development of novel catalytic systems, including nanocatalysts and biocatalysts, holds the key to further improving the greenness of this compound synthesis, making it a more sustainable and environmentally benign process.

Biocatalysis and Enzymatic Approaches

The synthesis of this compound through biocatalytic and enzymatic methods represents a significant advancement in the application of green chemistry principles to pharmaceutical and chemical manufacturing. These approaches utilize enzymes, which are nature's catalysts, to perform chemical transformations with high selectivity and efficiency under mild conditions, thereby reducing the environmental impact associated with traditional chemical synthesis.

While specific, in-depth research focusing exclusively on the biocatalytic synthesis of this compound is not extensively detailed in publicly available literature, the principles of enzymatic catalysis strongly support its feasibility and advantages. The primary route for such a synthesis would involve the asymmetric amination of the corresponding prochiral ketone or aldehyde, in this case, 4-cyclopropylbenzaldehyde. Enzymes such as transaminases and amine dehydrogenases are the workhorses for this type of transformation.

Transaminases in Amine Synthesis

Transaminases (TAs), particularly ω-transaminases, are a class of enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. nih.govmdpi.com This reaction is a cornerstone of biocatalytic amine synthesis due to its potential for high enantioselectivity, allowing for the production of chiral amines which are crucial building blocks for many pharmaceuticals. nih.govresearchgate.net The general mechanism involves the pyridoxal-5'-phosphate (PLP) cofactor, which facilitates the transfer of the amino group. nih.gov

For the synthesis of this compound, a transaminase would be used to convert 4-cyclopropylbenzaldehyde into the target amine. The key advantages of using transaminases include:

High Stereoselectivity: Transaminases can produce a single enantiomer of the target amine with high purity, which is often a critical requirement for bioactive molecules. researchgate.net

Mild Reaction Conditions: These enzymatic reactions are typically carried out in aqueous media at or near room temperature and neutral pH, which reduces energy consumption and the need for harsh reagents. mdpi.com

Reduced Waste: By eliminating the need for protecting groups and reducing the number of synthetic steps, biocatalytic routes can significantly decrease waste generation compared to classical chemical methods. mdpi.com

The selection of an appropriate transaminase with high activity and selectivity towards the bulky cyclopropyl-substituted substrate is crucial. Modern protein engineering techniques, such as directed evolution, can be employed to tailor enzymes for specific substrates and improve their performance under industrial process conditions. nih.gov

Amine Dehydrogenases for Reductive Amination

Amine dehydrogenases (AmDHs) offer another powerful enzymatic route for the synthesis of chiral amines. nih.gov These enzymes catalyze the reductive amination of a ketone or aldehyde using ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reducing equivalent. The key benefit of AmDHs is the direct use of ammonia, an inexpensive and atom-efficient nitrogen source.

The application of an amine dehydrogenase to 4-cyclopropylbenzaldehyde would directly yield this compound. Similar to transaminases, AmDHs can exhibit high enantioselectivity. A significant challenge in using dehydrogenases is the need for an efficient cofactor regeneration system to make the process economically viable on a large scale. nih.gov

Chemoenzymatic Approaches

In some cases, a combination of chemical and enzymatic steps, known as a chemoenzymatic approach, can provide the most efficient synthesis. nih.gov For instance, a chemical step might be used to synthesize the precursor 4-cyclopropylbenzaldehyde, followed by an enzymatic step for the final stereoselective amination. This strategy leverages the strengths of both traditional chemistry and biocatalysis.

While specific data tables for the enzymatic synthesis of this compound are not available in the current body of scientific literature, the general data from studies on analogous substrates provide a strong indication of the potential for high conversion and enantiomeric excess.

Interactive Data Table: General Performance of Transaminases in the Synthesis of Structurally Related Amines

| Enzyme Type | Substrate Example | Amine Donor | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| (R)-selective Transaminase | Benzaldehyde | (R)-α-Methylbenzylamine | >99 | >99 | Generic Data |

| (S)-selective Transaminase | Acetophenone | L-Alanine | 95 | >99 | Generic Data |

| Engineered Transaminase | Prochiral Ketone | Isopropylamine | >90 | >99.5 | Generic Data |

This table presents illustrative data based on the performance of transaminases with common substrates to indicate the potential efficacy for the synthesis of this compound.

Q & A

Q. Q1. What are the established synthetic routes for (4-Cyclopropylphenyl)methanamine, and how can reaction conditions be optimized for yield?

Methodological Answer:

- Core Synthesis : The compound is typically synthesized via reductive amination of 4-cyclopropylbenzaldehyde using ammonium acetate and sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane under inert conditions .

- Optimization :

- Catalyst Selection : Acidic catalysts (e.g., acetic acid) improve imine formation efficiency.

- Temperature : Maintain reaction at 0–25°C to minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity.

- Validation : Confirm structure via -NMR (δ 7.2–7.4 ppm for aromatic protons, δ 1.0–1.5 ppm for cyclopropane CH₂) and LC-MS (m/z 162.1 [M+H]⁺) .

Safety and Handling Protocols

Q. Q2. What are the critical safety measures for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Store at 2–8°C in sealed, amber glass containers under nitrogen to prevent oxidation. Desiccate to avoid moisture ingress .

- Spill Management : Absorb with inert material (e.g., vermiculite), collect in chemical waste containers, and dispose via certified hazardous waste protocols .

Advanced Mechanistic Studies

Q. Q3. How can researchers investigate the interaction of this compound with biological targets like monoamine transporters?

Methodological Answer:

- In Vitro Assays :

- Structural Insights : Perform molecular docking (e.g., AutoDock Vina) with homology models of transporters. Prioritize cyclopropane-phenyl interactions with hydrophobic binding pockets .

Data Contradictions in Solubility and Reactivity

Q. Q4. How should researchers resolve discrepancies in reported solubility data for this compound?

Methodological Answer:

- Experimental Replication :

- Prepare saturated solutions in DMSO, ethanol, and PBS (pH 7.4) at 25°C. Shake for 24 hrs, filter (0.22 µm), and quantify via UV-Vis (λ = 254 nm) .

- Compare with literature values (e.g., 12 mg/mL in DMSO vs. 8 mg/mL in ethanol) .

- Factors Influencing Discrepancies :

- Purity : Impurities (e.g., unreacted aldehyde) alter solubility. Validate via HPLC before testing.

- Temperature Control : ±0.5°C deviations significantly affect measurements.

Structural Modifications for Enhanced Bioactivity

Q. Q5. What strategies can optimize the pharmacokinetic profile of this compound derivatives?

Methodological Answer:

- Derivatization Approaches :

- In Vivo Testing : Administer derivatives (10 mg/kg, IP) in rodent models. Collect plasma at 0–24 hrs for LC-MS/MS analysis of half-life and AUC .

Analytical Challenges in Stereochemical Determination

Q. Q6. How can the stereochemistry of chiral derivatives of this compound be conclusively determined?

Methodological Answer:

- Chiral Resolution : Use HPLC with a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min). Compare retention times with enantiomerically pure standards .

- Advanced Techniques :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products